Ethyl 2-amino-3-methylhexanoate

Catalog No.
S14149559
CAS No.
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-3-methylhexanoate

Product Name

Ethyl 2-amino-3-methylhexanoate

IUPAC Name

ethyl 2-amino-3-methylhexanoate

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-4-6-7(3)8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3

InChI Key

NIJQNGGUEXDSGO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(=O)OCC)N

Ethyl 2-amino-3-methylhexanoate is an organic compound characterized by the presence of an ethyl ester functional group, an amino group, and a branched aliphatic chain. Its molecular formula is C9H17NO2C_9H_{17}NO_2, and it is classified as an amino acid derivative. The compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry.

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 2-amino-3-methylhexanoic acid and ethanol.
  • Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Oxidation: The amino group may be oxidized to form a corresponding carbonyl compound under specific conditions.

These reactions highlight the compound's versatility as a precursor in organic synthesis.

The biological activity of ethyl 2-amino-3-methylhexanoate has been explored in various studies. It has shown potential as a dietary supplement, particularly in enhancing exercise performance due to its role in nitric oxide production. Additionally, its structural similarity to other amino acids suggests that it may interact with biological systems, influencing metabolic pathways and enzyme activities. Research indicates that derivatives of this compound might enhance resistance against environmental stresses in plants, further demonstrating its biological relevance.

Ethyl 2-amino-3-methylhexanoate can be synthesized through several methods:

  • Esterification: This involves the reaction of 2-amino-3-methylhexanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically requires heating under reflux conditions.
    2 amino 3 methylhexanoic acid+ethanolH2SO4Ethyl 2 amino 3 methylhexanoate+water\text{2 amino 3 methylhexanoic acid}+\text{ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 2 amino 3 methylhexanoate}+\text{water}
  • Amidomalonate Synthesis: This method utilizes diethyl acetamidomalonate, which is treated with a base to form an enolate ion followed by alkylation with a suitable alkyl halide.

These synthetic routes are critical for producing the compound in both laboratory and industrial settings.

Ethyl 2-amino-3-methylhexanoate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Nutraceuticals: Its potential to enhance exercise performance makes it a candidate for dietary supplements.
  • Agriculture: As a plant elicitor, it may help in enhancing resistance against biotic and abiotic stresses.

The compound's unique properties make it valuable across multiple industries.

Studies have indicated that ethyl 2-amino-3-methylhexanoate interacts with various biological systems. Its hydrolysis produces active metabolites that may participate in metabolic pathways. Additionally, research into its effects on nitric oxide levels suggests that it could influence vascular function and exercise capacity. Further investigation into its interactions with specific enzymes and receptors is warranted to fully understand its biological mechanisms.

Several compounds share structural similarities with ethyl 2-amino-3-methylhexanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-4-methylhexanoateC9H17NO2C_9H_{17}NO_2Similar amino acid structure; different methyl position
Ethyl 3-amino-2-methylbutanoateC7H15NO2C_7H_{15}NO_2Shorter carbon chain; potential different reactivity
Ethyl 3-amino-2-methylpropanoateC6H13NO2C_6H_{13}NO_2Even shorter chain; distinct properties

The uniqueness of ethyl 2-amino-3-methylhexanoate lies in its specific chain length and the positioning of functional groups, which influence its reactivity and biological interactions compared to these analogs. Its branched structure contributes to distinct steric and electronic properties that set it apart from similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.141578849 g/mol

Monoisotopic Mass

173.141578849 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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